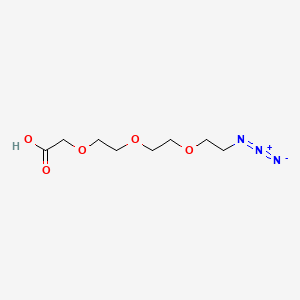

11-Azido-3,6,9-trioxaundecanoic Acid

概要

準備方法

合成経路と反応条件: N3-PEG3-CH2COOHの合成は、通常、以下の手順を伴います。

出発物質: このプロセスは、3つのエチレングリコール単位を持つPEG鎖の合成から始まります。

アジド導入: アジド基は、アジ化ナトリウムとの反応によって導入されます。

カルボン酸形成:

工業生産方法: N3-PEG3-CH2COOHの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の慎重な制御が含まれます。 この化合物は、通常、カラムクロマトグラフィーなどの技術を使用して精製されます。 .

化学反応の分析

反応の種類: N3-PEG3-CH2COOHは、以下を含むいくつかの種類の反応を起こします。

銅触媒アジド-アルキン環状付加(CuAAC): この反応は、アジド基が銅の存在下でアルキン基と反応してトリアゾール環を形成することを伴います。

歪み促進アルキン-アジド環状付加(SPAAC): この反応は、銅触媒を必要とせず、アジド基が歪んだアルキン基と反応することを伴います。

一般的な試薬と条件:

CuAAC: 硫酸銅などの銅触媒と、アスコルビン酸ナトリウムなどの還元剤を必要とします。

SPAAC: 触媒を必要としませんが、ジベンゾシクロオクチン(DBCO)またはビシクロノニン(BCN)などの歪んだアルキンを伴います。

主な生成物:

CuAAC: 主な生成物としてトリアゾール環を形成します。

SPAAC: 銅触媒を必要とせずに、トリアゾール環も形成します。

4. 科学研究への応用

N3-PEG3-CH2COOHは、科学研究において幅広い用途があります。

科学的研究の応用

Applications Overview

-

Bioconjugation

- Description : 11-Azido-3,6,9-trioxaundecanoic acid is extensively used in bioconjugation processes due to its azide functional group, which allows for selective reactions with alkyne-containing molecules through click chemistry.

- Case Study : In a study aimed at developing targeted drug delivery systems, researchers utilized this compound to link therapeutic agents to targeting ligands, enhancing the specificity of drug action on cancer cells .

-

Drug Delivery Systems

- Description : The compound is employed in formulating drug delivery systems that utilize its ability to form stable conjugates with various pharmaceutical agents.

- Case Study : A research team demonstrated the use of this compound in creating nanoparticles for the controlled release of anti-cancer drugs. The azide moiety facilitated the attachment of drug molecules to the nanoparticle surface, allowing for targeted therapy with reduced side effects .

-

Nanotechnology

- Description : In nanotechnology, this compound is used to modify surfaces and enhance the properties of nanomaterials.

- Case Study : A study focused on the functionalization of gold nanoparticles with this compound reported improved biocompatibility and stability of the nanoparticles in biological environments. This advancement is crucial for applications in imaging and diagnostics .

-

Polyethylene Glycol Modification

- Description : The compound serves as a PEGylation reagent, which is essential for improving the pharmacokinetics of therapeutic proteins.

- Case Study : Researchers investigated the PEGylation of enzymes using this compound to prolong their circulation time in vivo. The results indicated enhanced stability and reduced immunogenicity of the modified enzymes .

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Linking therapeutic agents with targeting ligands | Enhanced specificity in drug action |

| Drug Delivery Systems | Formulating stable conjugates for controlled release | Targeted therapy with reduced side effects |

| Nanotechnology | Modifying surfaces of nanomaterials | Improved biocompatibility and stability |

| PEG Modification | Enhancing pharmacokinetics of therapeutic proteins | Increased stability and reduced immunogenicity |

作用機序

N3-PEG3-CH2COOHの作用機序は、主にクリックケミストリー反応における役割に関係しています。

これらの反応は非常に効率的で選択的であるため、N3-PEG3-CH2COOHは化学合成と生体共役における貴重なツールとなっています。 .

類似の化合物:

N3-PEG3-CH2CH2COOH: クリックケミストリーで同様の用途を持つ別のPEGベースの化合物です。

アジド-PEG3-プロピオン酸: 構造がわずかに異なる類似の化合物ですが、反応性は類似しています。

独自性: N3-PEG3-CH2COOHは、3つのエチレングリコール単位、アジド基、カルボン酸基を含む特定の構造により、ユニークです。 この組み合わせにより、水および有機溶媒への高い溶解性を持ち、さまざまな用途に汎用性があります。 .

類似化合物との比較

N3-PEG3-CH2CH2COOH: Another PEG-based compound with similar applications in click chemistry

Azido-PEG3-propionic acid: A similar compound with a slightly different structure but similar reactivity

Uniqueness: N3-PEG3-CH2COOH is unique due to its specific structure, which includes three ethylene glycol units, an azide group, and a carboxylic acid group. This combination provides it with high solubility in water and organic solvents, making it versatile for various applications .

生物活性

11-Azido-3,6,9-trioxaundecanoic acid is a synthetic compound belonging to the class of azide-functionalized polyethylene glycol (PEG) derivatives. It has garnered attention in various fields of biological research due to its unique properties and potential applications in drug delivery, targeting, and bioconjugation.

- Chemical Formula : C₁₃H₂₅N₃O₃

- Molecular Weight : 271.36 g/mol

- CAS Number : 172531-37-2

Biological Activity

The biological activity of this compound primarily revolves around its role as a linker in bioconjugation and drug delivery systems. Its azide group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for creating stable conjugates with various biomolecules.

- Bioconjugation : The azide group can react with alkynes in a highly selective manner, facilitating the attachment of drugs or imaging agents to biological molecules.

- Drug Delivery : Due to its PEG structure, it enhances solubility and stability in biological environments, making it suitable for formulating therapeutic agents.

- Targeting : The compound can be used to create targeted therapies by linking to specific ligands that bind to receptors on target cells.

Case Studies

-

Antimicrobial Applications :

- In studies involving antimicrobial peptides (AMPs), this compound was utilized as a linker to enhance the delivery of AMPs with broad-spectrum antibacterial activities. The modified peptides showed improved efficacy against both Gram-positive and Gram-negative bacteria while maintaining low toxicity towards mammalian cells .

-

Endocannabinoid Research :

- The compound has been investigated as part of chemigenetic approaches to study endocannabinoid signaling pathways in pancreatic beta-cells. By linking it to specific endocannabinoid ligands, researchers were able to manipulate receptor activity and observe changes in calcium oscillations and insulin secretion .

- G-Quadruplex Ligands :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBCECBLAEYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448112 | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172531-37-2 | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。